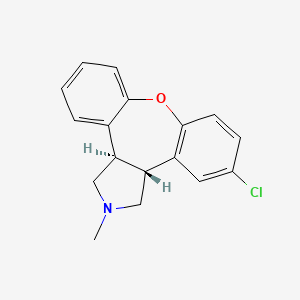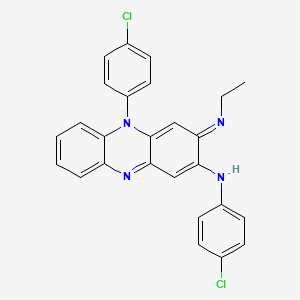
N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
Reactions and Interactions
N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine is involved in various chemical reactions and interactions. For example, its analogues participate in reactions with nitrogenated nucleophiles, demonstrating diverse reactivity depending on the substrate-nucleophile combination, as explored in a study by Caram et al. (2006) on the reactions of α-diazomethine groups with nitrogenated nucleophiles, which includes primary amines and phenylhydrazine (Caram, Piro, Castellano, Mirífico, & Vasini, 2006).
Synthesis and Antimicrobial Evaluation
Compounds related to N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine have been synthesized and evaluated for their antimicrobial properties. Vora and Vyas (2019) conducted a study on the synthesis of novel compounds related to this chemical, which included antimicrobial evaluation (Vora & Vyas, 2019).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been analyzed in various studies. For instance, Li et al. (2012) investigated the molecule of a related compound, focusing on its conformation and the formation of dimensional networks via hydrogen bonds (Li, Liu, Ma, & Dong, 2012).
Anti-Inflammatory Activity
Some derivatives have been studied for their potential anti-inflammatory activity. Venkatesh and Pandeya (2009) synthesized novel thiadiazolidine derivatives related to N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, and evaluated their anti-inflammatory activity, finding that certain compounds showed promising results (Venkatesh & Pandeya, 2009).
Unique Properties and Reactions
The unique properties and reactions of compounds related to N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine have also been a subject of study. Nakayama et al. (1998) explored the treatment of related compounds with various reagents, revealing interesting reactivity and yielding diverse products (Nakayama, Akiyama, Sugihara, & Nishio, 1998).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It can include toxicity information, safety precautions, and disposal methods.
Direcciones Futuras
This involves potential applications or areas of research for the compound. It can be based on its properties, reactivity, or biological activity.
Propiedades
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-ethyliminophenazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4/c1-2-29-22-16-26-24(15-23(22)30-19-11-7-17(27)8-12-19)31-21-5-3-4-6-25(21)32(26)20-13-9-18(28)10-14-20/h3-16,30H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKMDXGWCEUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine | |
CAS RN |
103051-26-9 | |
| Record name | B 746 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103051269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




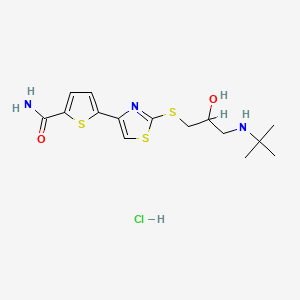
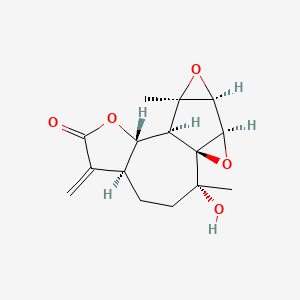
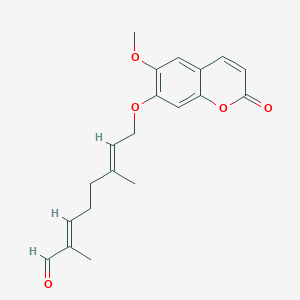
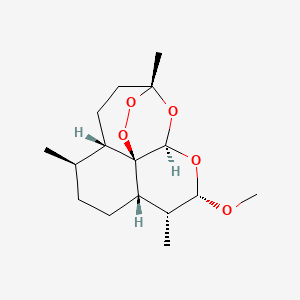
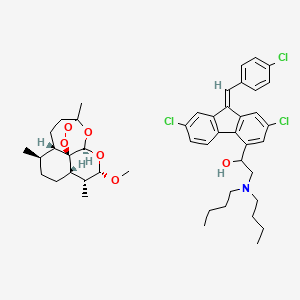
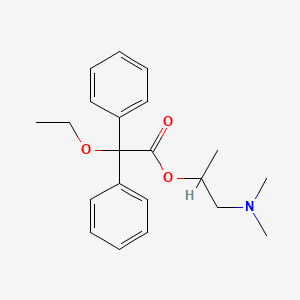
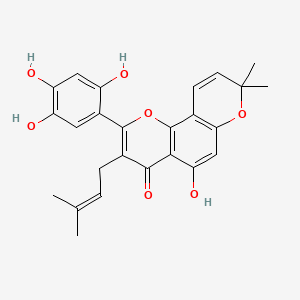
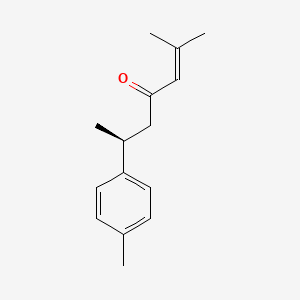
![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)
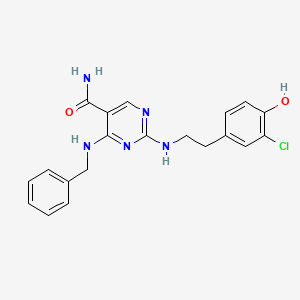
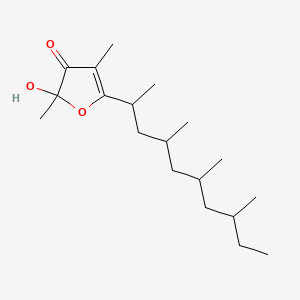
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)
